N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide

Description

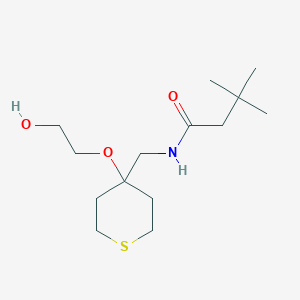

N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is a structurally complex compound characterized by a tetrahydro-2H-thiopyran ring substituted with a 2-hydroxyethoxy group at the 4-position. The thiopyran ring (a sulfur-containing heterocycle) is further functionalized with a methyl group linked to a 3,3-dimethylbutanamide moiety.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3S/c1-13(2,3)10-12(17)15-11-14(18-7-6-16)4-8-19-9-5-14/h16H,4-11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISLHNDSXJXXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1(CCSCC1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiopyran moiety linked to a 3,3-dimethylbutanamide group through a methylene bridge. The presence of the hydroxyethoxy group enhances its solubility and biological activity. The molecular formula is with a molecular weight of approximately 301.42 g/mol.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.42 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyethoxy, Amide |

This compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. The compound's mechanism involves binding to specific enzymes, thereby inhibiting their activity and influencing various cellular pathways. This characteristic makes it a candidate for therapeutic applications in treating diseases such as cancer and infections.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various enzymes and receptors. The presence of the thiophene ring is crucial for its interaction with biological targets. For example, preliminary data suggest that it may inhibit specific enzymatic activities by binding to their active sites.

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of similar compounds derived from tetrahydrothiopyran derivatives. These compounds showed promising in vitro activity against various cancer cell lines, suggesting that this compound may have similar efficacy .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of related tetrahydrothiopyran compounds against respiratory pathogens. The findings indicated enhanced activity against strains such as Haemophilus influenzae and Moraxella catarrhalis, supporting further exploration of this compound for similar applications .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophene-2-carboxylic acid | Simple thiophene derivative | Lacks the tetrahydrothiopyran moiety |

| 2-Aminothiophene-3-carboxylic acid | Amino-substituted thiophene | Distinct biological activity; different functional groups |

| N-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran) | Related compound | Similar structure but lacks the 3,3-dimethylbutanamide group |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

2.1.1. 3,3-Dimethylbutanamide Derivatives

- Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide): Diclocymet, a fungicide, shares the 3,3-dimethylbutanamide backbone but differs in its substitution pattern. The presence of a cyano group and a 2,4-dichlorophenyl moiety enhances its antifungal activity compared to the unsubstituted thiopyran-containing compound . Molecular Weight: 323.23 g/mol (vs. ~300–350 g/mol estimated for the target compound). Key Difference: Diclocymet’s aromatic chlorophenyl group likely improves target binding affinity, whereas the target compound’s thiopyran ring may influence solubility or metabolic stability.

2.1.2. Thiopyran/Pyran Analogues

- 6-[[4-(2-Bromoethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo...carboxamide (EP 4 374 877 A2) :

This compound features a tetrahydrothiopyran-like scaffold with bromoethoxy and carboxamide groups. Its LCMS data (m/z 1011 [M+H]+) and HPLC retention time (1.01 minutes) suggest higher polarity compared to the target compound, possibly due to additional trifluoromethyl and pyrimidinyl groups . - Tetrahydro-2H-pyran-4-amine Derivatives (EP Corrections) :

Compounds like (4R)-3-Methyl-N-[(1R,3S)-3-(2-methoxyethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine lack sulfur in the heterocycle but share structural complexity. The replacement of sulfur with oxygen in the pyran ring may reduce lipophilicity, affecting membrane permeability .

Physicochemical and Spectroscopic Data

Research Findings and Implications

- Structural Advantages :

The thiopyran ring’s sulfur atom may enhance metabolic stability compared to oxygen-containing pyran analogs, as seen in protease inhibitors . The 2-hydroxyethoxy group could improve aqueous solubility relative to simpler alkyl ethers. - Limitations: Lack of direct biological data for the target compound necessitates extrapolation from analogues.

Preparation Methods

Tetrahydrothiopyran Ring Formation

The tetrahydrothiopyran core is synthesized via cyclization of a dithiol precursor or thiol-ene coupling. A representative method involves:

- Starting Material : 4-Mercaptotetrahydrothiopyran-4-ol

- Cyclization Agent : Thiourea or Lawesson’s reagent

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions : 0–25°C, inert atmosphere (N₂ or Ar)

The reaction proceeds through nucleophilic attack of the thiol group on a carbonyl intermediate, followed by intramolecular cyclization. Catalytic bases like triethylamine (TEA) enhance reaction efficiency by deprotonating thiol groups.

Hydroxyethoxy Side Chain Installation

The hydroxyethoxy group is introduced via Williamson ether synthesis or nucleophilic substitution:

- Reagents : Ethylene glycol monotosylate, potassium carbonate

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 60–80°C, 12–24 hours

For example, treatment of 4-hydroxytetrahydrothiopyran with ethylene glycol monotosylate in DMF yields the 4-(2-hydroxyethoxy)tetrahydrothiopyran intermediate. Excess base (K₂CO₃) ensures complete deprotonation of the hydroxyl group, while controlled heating prevents side reactions.

Amide Bond Formation

The final step couples 3,3-dimethylbutanoyl chloride with the aminomethyltetrahydrothiopyran intermediate:

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt)

- Solvent : DCM or THF

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

A representative protocol from analogous amide syntheses involves dissolving the amine intermediate in DCM, adding EDCI (1.2 equiv) and HOBt (1.1 equiv), and stirring at room temperature for 12 hours. Workup includes extraction with ethyl acetate, washing with saturated NaHCO₃, and purification via silica gel chromatography.

Reaction Conditions and Catalytic Systems

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–25°C (amide coupling) | Minimizes epimerization |

| Solvent | DMF (etherification) | Enhances nucleophilicity |

| Catalyst | EDCI/HOBt | Facilitates carbodiimide activation |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Notably, EDCI/HOBt systems achieve yields >80% in amide couplings, while avoiding racemization common in traditional acyl chloride methods.

Analytical Characterization

Post-synthesis validation employs:

- NMR Spectroscopy : Confirms substitution patterns (e.g., δ 2.15 ppm for dimethyl groups).

- Mass Spectrometry : Matches molecular ion peak (m/z 289.43).

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.

Challenges and Mitigation Strategies

- Solubility Issues : The thiopyran intermediate’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) during etherification.

- Byproduct Formation : Column chromatography (hexane:ethyl acetate gradients) removes unreacted starting materials and coupling byproducts.

- Moisture Sensitivity : Reactions conducted under anhydrous conditions with molecular sieves or N₂ purges.

Applications and Derivatives

While direct applications of this compound remain under investigation, structural analogs exhibit:

Q & A

Q. What are the common synthetic routes for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions. A plausible route starts with the formation of the tetrahydrothiopyran core, followed by alkylation with a 2-hydroxyethoxy group. For example, reacting a pre-synthesized tetrahydrothiopyran derivative with 3,3-dimethylbutanamide under alkylation conditions (e.g., using a base like potassium carbonate and a polar aprotic solvent such as acetonitrile). Key steps include:

- Core formation : Cyclization of thiopyran precursors under reflux conditions .

- Alkylation : Introduction of the hydroxyethoxy group via nucleophilic substitution, requiring controlled temperatures (e.g., 50–80°C) and catalysts like trichloroisocyanuric acid (TCICA) to enhance reactivity .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC and confirmed via NMR .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR to confirm the presence of the tetrahydrothiopyran ring, hydroxyethoxy group, and amide functionality. Key signals include the amide proton (~6.5–7.5 ppm) and thiopyran methylene protons (~2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak matching the formula .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3200 cm (hydroxy group) .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

Preliminary assays include:

- Enzyme inhibition studies : Testing against targets like kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity assays) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

- Solubility and stability tests : HPLC-based analysis in physiological buffers (pH 7.4) to determine pharmacokinetic feasibility .

Advanced Questions

Q. How can computational modeling be utilized to predict the binding affinity of this compound to biological targets?

Advanced strategies include:

- Molecular docking : Using software like AutoDock Vina to simulate interactions with protein targets (e.g., cyclooxygenase-2 or β-amyloid). Focus on the thiopyran ring’s sulfur atom and hydroxyethoxy group for hydrogen bonding .

- Molecular dynamics (MD) simulations : Assessing binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

- QSAR modeling : Correlating structural descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Q. What strategies can resolve contradictions in reported biological activities across different studies?

Contradictions may arise from variations in assay conditions or target specificity. Mitigation approaches include:

- Dose-response validation : Repeating assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Off-target profiling : Screening against a broad panel of receptors/enzymes using high-throughput platforms (e.g., Eurofins Panlabs) .

- Metabolite identification : LC-MS/MS studies to detect active or inhibitory metabolites that may influence results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.